molecular formula C15H10N2O3 B12467182 5-nitro-2-phenyl-1H-indole-3-carbaldehyde

5-nitro-2-phenyl-1H-indole-3-carbaldehyde

Cat. No.: B12467182
M. Wt: 266.25 g/mol
InChI Key: DYBPPJOGMDDXEJ-UHFFFAOYSA-N
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Description

5-nitro-2-phenyl-1H-indole-3-carbaldehyde is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a nitro group at the 5-position, a phenyl group at the 2-position, and an aldehyde group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-phenyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde in the presence of an acid catalyst . Another method involves the Knoevenagel condensation of indole-3-carbaldehyde with nitromethane, followed by nitration to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-phenyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: 5-nitro-2-phenyl-1H-indole-3-carboxylic acid.

    Reduction: 5-amino-2-phenyl-1H-indole-3-carbaldehyde.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

5-nitro-2-phenyl-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitro-2-phenyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-2-phenyl-1H-indole-3-carbaldehyde is unique due to the presence of multiple functional groups that allow for a wide range of chemical reactions and biological activities. Its structure enables it to serve as a versatile intermediate in the synthesis of complex molecules and as a valuable tool in scientific research.

Properties

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

5-nitro-2-phenyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C15H10N2O3/c18-9-13-12-8-11(17(19)20)6-7-14(12)16-15(13)10-4-2-1-3-5-10/h1-9,16H

InChI Key

DYBPPJOGMDDXEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C=O

Origin of Product

United States

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